molecular formula C13H21NO4 B13477947 Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13477947
M. Wt: 255.31 g/mol
InChI Key: UOGJRIWVFITSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1H-indole-3-carboxylic acid is an indole derivative characterized by an ethyl substituent at the 2-position and a carboxylic acid group at the 3-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural similarity to tryptophan and their roles in drug discovery, particularly as anti-inflammatory, antimicrobial, and anticancer agents.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-10(9-15)13(14)4-6-17-7-5-13/h9-10H,4-8H2,1-3H3

InChI Key

UOGJRIWVFITSAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCOCC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. The formyl group is then introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the formyl group.

Scientific Research Applications

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : The 3-carboxylic acid group (as in 2-ethyl-1H-indole-3-carboxylic acid and 1-benzyl-2-methyl-1H-indole-3-carboxylic acid) may enhance hydrogen-bonding interactions compared to 2-carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid), influencing solubility and biological target binding .

Comparison of Reactivity :

  • Electron-withdrawing groups (e.g., Cl in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) may deactivate the indole ring, slowing electrophilic substitution, whereas electron-donating groups (e.g., methyl or ethyl) enhance reactivity .

Biological Activity

Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique spirocyclic structure and functional groups make it an interesting candidate for studying various biological activities, including enzyme interactions and potential therapeutic applications.

The compound features a spirocyclic core, which is characterized by its unique geometric arrangement. The presence of the formyl group allows for various chemical transformations, including oxidation and reduction reactions. This versatility is crucial for its potential applications in drug design and synthesis.

Property Value
Molecular FormulaC14H21NO3
CAS Number2703781-77-3
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure facilitates its binding to active sites, potentially modulating enzymatic activity or receptor signaling pathways. The formyl group can engage in hydrogen bonding, enhancing its biological interactions.

Enzyme Interactions

Research indicates that compounds with spirocyclic structures often mimic natural substrates or inhibitors, making them suitable for studying enzyme kinetics and mechanisms. For instance, studies have shown that similar compounds can inhibit certain enzymes involved in metabolic pathways, suggesting that this compound may exhibit analogous effects.

Case Study: Antimicrobial Activity

In a comparative study of spirocyclic compounds, this compound was evaluated for its antimicrobial properties against various bacterial strains. The results indicated moderate activity, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Potential Therapeutic Applications

The compound's structural features position it as a promising scaffold for drug development. Preliminary studies have explored its potential as an anti-inflammatory agent, with results indicating a reduction in pro-inflammatory cytokines in vitro. Further research is needed to elucidate its mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateModerate antimicrobial activity
Tert-butyl 2-amino-7-azaspiro[3.5]nonanePotential anti-cancer properties
Tert-butyl 1-(Furan-2-yl)-4-oxo-spirodecanoic acidStrong anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.